molecular formula C16H16N2O2 B14252687 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- CAS No. 289725-61-7

2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)-

Cat. No.: B14252687
CAS No.: 289725-61-7
M. Wt: 268.31 g/mol
InChI Key: MOIJXKYGDWLHLY-HNNXBMFYSA-N
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Description

2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- is a chemical compound with the molecular formula C16H16N2O2 It is known for its unique structure, which includes a pyrrolidine ring and a naphthalene moiety

Preparation Methods

The synthesis of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- typically involves the reaction of pyrrolidine derivatives with naphthalene-based compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted pyrrolidinecarboxamides.

Scientific Research Applications

2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- can be compared with other similar compounds, such as:

    2-Pyrrolidinecarboxamide, 1-(2-chloroacetyl)-N-formyl-, (2S)-: This compound has a chloroacetyl group instead of a naphthalene moiety, leading to different chemical properties and applications.

    2-Pyrrolidinecarboxamide, N-(2-methyl-1-naphthalenyl)-, (2S)-:

The uniqueness of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

289725-61-7

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(2S)-1-formyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C16H16N2O2/c19-11-18-10-4-9-15(18)16(20)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11,15H,4,9-10H2,(H,17,20)/t15-/m0/s1

InChI Key

MOIJXKYGDWLHLY-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C=O)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(N(C1)C=O)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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